TA-01

Description

Properties

IUPAC Name |

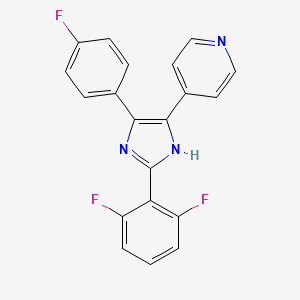

4-[2-(2,6-difluorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12F3N3/c21-14-6-4-12(5-7-14)18-19(13-8-10-24-11-9-13)26-20(25-18)17-15(22)2-1-3-16(17)23/h1-11H,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWPJJJZCYVFUOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of TA-01

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for the small molecule inhibitor, TA-01. The information presented herein is intended for a scientific audience and details the molecular targets, associated signaling pathways, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action

This compound is a potent, dual-inhibitor of Casein Kinase 1 (CK1) and p38 Mitogen-Activated Protein Kinase (MAPK).[1][2][3][4][5] Its primary mechanism of action involves the direct inhibition of the kinase activity of specific CK1 isoforms (CK1ε and CK1δ) and p38 MAPK.[1][2][3][4] This inhibition has been shown to have a significant, dose-dependent impact on cellular differentiation processes, particularly in the context of cardiogenesis.[1] At a concentration of 1 µM, this compound induces cardiomyocyte differentiation from human embryonic stem cells, while at a higher concentration of 5 µM, it completely inhibits this process. The effects on cardiomyocyte differentiation are correlated with the inhibition of the Wnt pathway via CK1, independent of p38 MAPK signaling.[1]

Quantitative Data Presentation

The inhibitory potency of this compound against its primary targets has been quantified through the determination of half-maximal inhibitory concentration (IC50) values. These values are summarized in the table below for easy comparison.

| Target | IC50 (nM) |

| Casein Kinase 1ε (CK1ε) | 6.4[1][2][4] |

| Casein Kinase 1δ (CK1δ) | 6.8[1][2][4] |

| p38 Mitogen-Activated Protein Kinase (p38 MAPK) | 6.7[1][2][4] |

Signaling Pathways

The dual inhibitory nature of this compound affects at least two critical signaling pathways: the Wnt signaling pathway and the p38 MAPK signaling pathway.

3.1 Wnt Signaling Pathway

Casein Kinase 1 is a key component of the destruction complex in the canonical Wnt signaling pathway. This complex, which also includes Axin, APC, and GSK3β, is responsible for the phosphorylation and subsequent degradation of β-catenin. By inhibiting CK1, this compound prevents the phosphorylation of β-catenin, leading to its stabilization, nuclear translocation, and the activation of Wnt target genes. This modulation of the Wnt pathway is believed to be a primary driver of the pro-cardiogenic effects of this compound at lower concentrations.

3.2 p38 MAPK Signaling Pathway

The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and differentiation. p38 MAPK is a serine/threonine kinase that is activated by upstream kinases (MKK3/6) in response to various extracellular stimuli. Once activated, p38 MAPK phosphorylates a range of downstream substrates, including transcription factors and other kinases, to regulate gene expression and cellular function. The inhibition of p38 MAPK by this compound can modulate these cellular responses.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

4.1 Kinase Profiling Assay

This assay is performed to determine the selectivity of this compound against a broad panel of kinases.

-

Compound Preparation: this compound is dissolved in Dimethyl Sulfoxide (DMSO) to a stock concentration.[1][2]

-

Kinase Panel: The compound is tested at a concentration of 10 µM against a panel of 97 kinases related to stem cell differentiation and cell signaling pathways.[1][2]

-

Assay Execution: Kinome profiling is conducted by a specialized kinase profiling service.[1][2] The specific format of the kinase assay (e.g., radiometric, fluorescence-based) is determined by the service provider.

-

Data Analysis: The percentage of inhibition for each kinase is determined, and for the primary targets, IC50 values are calculated from dose-response curves.

4.2 Cardiomyocyte Differentiation Assay

This cell-based assay is used to evaluate the effect of this compound on the differentiation of pluripotent stem cells into cardiomyocytes.[1]

-

Cell Culture: Human embryonic stem cells (HES-3, H7) or induced pluripotent stem cells (iPS) are harvested and seeded at 1.1 x 10^6 cells/mL in ultra-low attachment 12-well plates to form embryoid bodies (EBs).[1][2] The culture medium is bSFS medium (DMEM supplemented with 2 mM L-glutamine, 0.182 mM sodium pyruvate, 1% non-essential amino acids, 0.1 mM β-mercaptoethanol, 5.6 mg/L transferrin, 20 µg/L sodium selenite, 0.25% (w/vol) Bovine Serum Albumin, and 0.25% (w/vol) Hysoy).[1][2]

-

Compound Treatment: Cells are incubated at 37°C and 5% CO2.[1][2] The medium is refreshed after 1 day and then every 2-3 days.[1][2] this compound, dissolved in DMSO (1 µL DMSO/mL of media), is added to the culture starting from day 1 or day 4, until day 8.[1][2]

-

Analysis: The differentiation of EBs into cardiomyocytes is assessed using methods such as immunofluorescence staining for cardiac-specific markers (e.g., cardiac troponin T) or by observing spontaneous contractions.

Conclusion

This compound is a potent small molecule inhibitor with a well-defined dual mechanism of action against CK1 and p38 MAPK. Its ability to modulate the Wnt signaling pathway through CK1 inhibition provides a clear rationale for its observed effects on cardiomyocyte differentiation. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for further research and development of this compound and related compounds.

References

The Cellular Function of TA-01: A Technical Guide for Researchers

Abstract

TA-01 is a potent, small molecule inhibitor with a multifaceted role in cellular signaling, primarily recognized for its ability to induce cardiomyocyte differentiation from pluripotent stem cells. A derivative of the p38 MAPK inhibitor SB203580, this compound exerts its effects through the modulation of several key signaling cascades, including the Casein Kinase 1 (CK1)/Wnt/β-catenin pathway and the Transforming Growth Factor-beta (TGF-β) pathway. This document provides a comprehensive overview of the cellular functions of this compound, its mechanism of action, and detailed experimental protocols for its study, intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The directed differentiation of pluripotent stem cells (PSCs) into specific lineages holds immense promise for regenerative medicine and disease modeling. Small molecules that can precisely modulate cellular signaling pathways are invaluable tools in this endeavor. This compound has emerged as a significant compound in this area, demonstrating robust induction of cardiomyogenesis. Its function is primarily attributed to its inhibitory activity against Casein Kinase 1 (CK1) and p38 Mitogen-Activated Protein Kinase (MAPK).[1][2] This dual activity allows this compound to influence cell fate decisions, particularly in the context of cardiac development.

Mechanism of Action

This compound's primary mechanism of action involves the direct inhibition of key kinases that govern critical cellular processes. Its inhibitory profile is central to its biological effects.

Kinase Inhibitory Profile

This compound is a potent inhibitor of the delta and epsilon isoforms of Casein Kinase 1 (CK1δ/ε) and p38 MAPK.[1][2] The half-maximal inhibitory concentrations (IC50) for these kinases have been determined through in vitro kinase assays.

| Target Kinase | IC50 Value (nM) |

| CK1ε | 6.4 |

| CK1δ | 6.8 |

| p38 MAPK | 6.7 |

| Table 1: In vitro kinase inhibitory activity of this compound.[1][2] |

Modulation of Wnt/β-catenin Signaling

The Wnt/β-catenin signaling pathway is fundamental to embryonic development and cell fate specification. CK1 is a key component of the β-catenin destruction complex. By inhibiting CK1, this compound stabilizes this complex, leading to the degradation of β-catenin and subsequent downregulation of Wnt signaling.[1] This inhibition of the Wnt pathway is correlated with the induction of cardiomyocyte differentiation from pluripotent stem cells.[3]

Inhibition of TGF-β Signaling

In addition to its effects on the Wnt pathway, this compound and its analogs have been shown to inhibit the TGF-β signaling pathway by targeting the ALK5 receptor.[1][4] The TGF-β pathway plays a crucial role in the differentiation of various cell types, and its inhibition by this compound contributes to the promotion of cardiomyogenesis and, under different conditions, neural differentiation.[4]

Cellular Effects

The primary and most well-documented cellular effect of this compound is the induction of cardiomyocyte differentiation.

Induction of Cardiomyocyte Differentiation

When applied to pluripotent stem cells during a specific window of differentiation, this compound significantly enhances the generation of cardiomyocytes.[1] This is often quantified by the increased expression of cardiac-specific markers such as NKX2-5.[3] At concentrations below 5 µM, this compound is cardiomyogenic, while at higher concentrations (e.g., 5 µM), it can be inhibitory to cardiogenesis.[3][5]

Other Potential Cellular Effects

Given its inhibitory action on fundamental signaling pathways, this compound may have other cellular effects that are less characterized. Its impact on cell cycle, apoptosis, and the differentiation of other cell lineages warrants further investigation.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol is adapted for determining the IC50 value of this compound against a target kinase.

Materials:

-

Kinase (e.g., CK1δ, CK1ε, p38 MAPK, ALK5)

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Alexa Fluor™ 647-labeled Kinase Tracer

-

This compound dissolved in DMSO

-

Kinase Buffer

-

384-well plate

Procedure:

-

Prepare a serial dilution of this compound in DMSO. A 10-point, 4-fold serial dilution starting from a high concentration (e.g., 100 µM) is recommended.

-

Prepare a 4X solution of the kinase and a 4X solution of the Eu-anti-Tag Antibody in Kinase Buffer.

-

Prepare a 4X solution of the Alexa Fluor™ 647-labeled Kinase Tracer in Kinase Buffer.

-

In a 384-well plate, add 2.5 µL of the this compound serial dilution or DMSO (for control).

-

Add 2.5 µL of the 4X Kinase/Antibody solution to each well.

-

Add 5 µL of the 4X Tracer solution to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a fluorescence plate reader capable of measuring FRET between Europium and Alexa Fluor™ 647.

-

Calculate the emission ratio and plot the results against the logarithm of the inhibitor concentration to determine the IC50 value.

Cardiomyocyte Differentiation of Human Pluripotent Stem Cells (hPSCs)

This protocol outlines a general method for inducing cardiomyocyte differentiation using this compound.

Materials:

-

hPSCs (e.g., HES-3 cell line)

-

Differentiation medium (specific composition may vary)

-

This compound dissolved in DMSO

-

CHIR99021 (GSK3 inhibitor, for initial mesoderm induction)

-

Matrigel-coated plates

Procedure:

-

Culture hPSCs to confluency on Matrigel-coated plates.

-

Initiate differentiation by replacing the culture medium with differentiation medium containing CHIR99021 for 24-48 hours to induce mesoderm formation.

-

From day 3 to day 5 of differentiation, replace the medium with differentiation medium containing this compound at the desired concentration (e.g., 1-3 µM).

-

From day 6 onwards, maintain the cells in a basal differentiation medium without this compound.

-

Observe the appearance of beating cardiomyocytes, typically around day 8-12.

-

Assess differentiation efficiency at various time points (e.g., day 14) by flow cytometry or immunofluorescence for cardiac markers like NKX2-5 and cardiac troponin T (cTnT).

Western Blotting for Signaling Pathway Analysis

This protocol is for assessing the effect of this compound on protein expression and phosphorylation in a relevant signaling pathway.

Materials:

-

Cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

Nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-β-catenin, anti-phospho-SMAD2/3, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Culture cells to the desired confluency and treat with this compound at various concentrations and for different durations.

-

Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like GAPDH.

Applications in Drug Development and Research

This compound serves as a valuable research tool for:

-

Stem Cell Biology: Elucidating the molecular mechanisms that govern cardiomyocyte differentiation.

-

Disease Modeling: Generating patient-specific cardiomyocytes for studying inherited cardiac disorders.

-

Drug Discovery: Providing a platform for screening for new therapeutic agents that can promote cardiac regeneration.

-

Chemical Biology: Serving as a chemical probe to investigate the roles of CK1 and p38 MAPK in various cellular contexts.

Conclusion

This compound is a potent and specific small molecule inhibitor that has significantly advanced our understanding of cardiomyocyte differentiation. Its ability to modulate the Wnt/β-catenin and TGF-β signaling pathways through the inhibition of CK1 and ALK5, respectively, makes it a powerful tool for both basic research and preclinical studies. The detailed protocols provided herein should enable researchers to effectively utilize this compound in their investigations into cardiac biology and regenerative medicine. Further exploration of this compound and its analogs may lead to the development of novel therapeutic strategies for cardiovascular diseases.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Frontiers | Generation of NKX2.5GFP Reporter Human iPSCs and Differentiation Into Functional Cardiac Fibroblasts [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In-depth Technical Guide on the TA-01 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "TA-01 signaling pathway" does not correspond to a recognized, publicly documented biological pathway. The information presented here is synthesized from research on molecules and processes with similar nomenclature (e.g., Thymosin Alpha 1, T-cell activation) to provide a speculative but technically grounded guide. This document is intended for informational purposes and to stimulate further research.

Introduction to the Putative this compound Signaling Pathway

The hypothetical this compound signaling pathway is conceptualized as a critical cascade involved in immune modulation, primarily centered on T-cell activation and function. This pathway is likely initiated by the binding of an extracellular ligand, designated here as this compound, to a specific cell surface receptor, triggering a series of intracellular events that culminate in altered gene expression and cellular responses. The components and interactions described herein are based on analogous well-established signaling paradigms in immunology.

Core Components and Interactions

The proposed this compound pathway involves a ligand, a receptor, and a cascade of downstream signaling molecules.

The this compound Ligand

Based on similarly named immunomodulatory peptides like Thymosin Alpha 1 (Tα1), the this compound ligand is postulated to be a small peptide that can be produced by various cell types, including thymic epithelial cells. Tα1 has been shown to interact with Toll-like receptors (TLRs) and other pattern recognition receptors to initiate signaling.[1]

The this compound Receptor (TA-01R)

The this compound receptor (TA-01R) is hypothesized to be a transmembrane protein. Given the immunomodulatory context, it could be a member of the Toll-like receptor family or a novel G-protein coupled receptor (GPCR). Upon ligand binding, TA-01R undergoes a conformational change, leading to the recruitment and activation of intracellular adaptor proteins.

Downstream Signaling Cascade

The intracellular signaling cascade is likely to involve several key pathways known to be activated in T-cells and other immune cells.

-

MyD88-Dependent Pathway: If TA-01R is a TLR, ligand binding would lead to the recruitment of the adaptor protein MyD88. This would initiate a cascade involving IRAK (IL-1 receptor-associated kinase) family members and TRAF6 (TNF receptor-associated factor 6).[1]

-

MAPK Pathway: Activation of TRAF6 can lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK, JNK, and p38.[1]

-

NF-κB Pathway: The activation of the IKK (IκB kinase) complex by the upstream signaling components would lead to the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. This allows the nuclear translocation of NF-κB, a pivotal transcription factor for pro-inflammatory and immune response genes.[1][2]

-

PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and metabolism. It can be activated downstream of receptor engagement and can influence T-cell function.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that would be critical for characterizing the this compound signaling pathway. These are based on typical measurements in signal transduction research.

Table 1: Ligand-Receptor Binding Affinity

| Parameter | Value | Method |

| Kd (this compound/TA-01R) | 10 nM | Surface Plasmon Resonance |

| kon | 1 x 105 M-1s-1 | Surface Plasmon Resonance |

| koff | 1 x 10-3 s-1 | Surface Plasmon Resonance |

Table 2: Key Phosphorylation Events

| Protein | Phosphorylation Site | Fold Change (5 min post-stimulation) | Method |

| IRAK1 | Thr209 | 8.5 ± 1.2 | Mass Spectrometry |

| ERK1/2 | Thr202/Tyr204 | 12.3 ± 2.1 | Western Blot |

| p38 | Thr180/Tyr182 | 6.7 ± 0.9 | Western Blot |

| IκBα | Ser32/Ser36 | 15.1 ± 3.4 | Western Blot |

Table 3: Target Gene Expression Changes (6 hours post-stimulation)

| Gene | Fold Change (mRNA) | Method |

| IL-2 | 25.4 ± 4.5 | qRT-PCR |

| TNF-α | 18.9 ± 3.8 | qRT-PCR |

| IFN-γ | 15.2 ± 2.9 | qRT-PCR |

| BCL2L1 | 5.6 ± 1.1 | qRT-PCR |

Experimental Protocols

Detailed methodologies are essential for the validation and exploration of the this compound pathway.

Surface Plasmon Resonance (SPR) for Binding Kinetics

-

Objective: To determine the binding affinity and kinetics of this compound to its receptor, TA-01R.

-

Methodology:

-

Immobilize recombinant purified TA-01R on a CM5 sensor chip.

-

Prepare a series of concentrations of the this compound peptide in a suitable running buffer (e.g., HBS-EP+).

-

Inject the this compound solutions over the sensor chip surface at a constant flow rate.

-

Monitor the association and dissociation phases in real-time.

-

Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate Kd, kon, and koff.

-

Western Blotting for Protein Phosphorylation

-

Objective: To quantify the activation of key downstream signaling proteins.

-

Methodology:

-

Culture primary T-cells or a suitable cell line (e.g., Jurkat) and starve them of serum overnight.

-

Stimulate the cells with this compound (e.g., 100 ng/mL) for various time points (e.g., 0, 2, 5, 15, 30 minutes).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated forms of target proteins (e.g., p-IRAK1, p-ERK1/2) and total protein as a loading control.

-

Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensities using densitometry software.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

-

Objective: To measure the transcriptional upregulation of target genes.

-

Methodology:

-

Stimulate cells with this compound as described for Western blotting for a longer duration (e.g., 0, 2, 6, 12 hours).

-

Isolate total RNA using a TRIzol-based method.

-

Synthesize cDNA using a reverse transcriptase kit.

-

Perform qRT-PCR using SYBR Green or TaqMan probes for the genes of interest (e.g., IL2, TNF, IFNG) and a housekeeping gene (e.g., GAPDH or ACTB).

-

Calculate the relative fold change in gene expression using the ΔΔCt method.

-

Visualizations of Signaling Pathways and Workflows

Diagram 1: The this compound Signaling Pathway

Caption: Proposed this compound signaling cascade.

Diagram 2: Experimental Workflow for Phosphorylation Analysis

Caption: Western blot workflow for this compound signaling.

Therapeutic Implications and Future Directions

Modulation of the putative this compound signaling pathway could have significant therapeutic potential in various diseases.

-

Oncology: Enhancing T-cell activation via this compound agonists could improve anti-tumor immunity, potentially synergizing with checkpoint inhibitors.

-

Infectious Diseases: Upregulating the immune response through this pathway may aid in clearing viral and bacterial infections.

-

Autoimmunity: Conversely, antagonists of TA-01R or downstream inhibitors could be beneficial in autoimmune diseases where T-cell hyperactivity is detrimental.

Future research should focus on unequivocally identifying the this compound ligand and its receptor, validating the downstream signaling events through techniques like immunoprecipitation and mass spectrometry, and exploring the pathway's role in various disease models using knockout and knock-in animal studies. The development of specific agonists and antagonists will be crucial for translating these findings into novel therapeutics.

References

TA-01 Target Identification and Validation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for the identification and validation of the molecular targets of TA-01, a potent inhibitor of Casein Kinase 1 (CK1) and p38 Mitogen-Activated Protein Kinase (MAPK)[1]. The following sections detail the experimental protocols, present quantitative data in structured tables, and visualize key signaling pathways and experimental workflows.

Target Identification of this compound

Target identification is a critical first step in drug discovery to elucidate the mechanism of action of a bioactive compound. For a novel compound like this compound, a combination of affinity-based and activity-based proteomics approaches can be employed to identify its direct binding partners.

1.1. Experimental Protocol: Affinity Chromatography-Mass Spectrometry

This method aims to isolate and identify proteins that physically interact with this compound.

-

Immobilization of this compound:

-

Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support. The linker should be attached to a position on the molecule that does not interfere with its binding activity.

-

Covalently couple the this compound derivative to NHS-activated Sepharose beads according to the manufacturer's protocol.

-

Wash the beads extensively to remove any non-covalently bound compound.

-

Prepare a control resin with the linker and no this compound to identify non-specific binders.

-

-

Cell Lysate Preparation:

-

Culture a relevant cell line (e.g., a human cancer cell line with known p38 or CK1 activity) to 80-90% confluency.

-

Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysate using a Bradford or BCA assay.

-

-

Affinity Pull-down:

-

Incubate the cleared cell lysate with the this compound-conjugated beads and the control beads for 2-4 hours at 4°C with gentle rotation.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins using a competitive elution with an excess of free this compound or by changing the pH or ionic strength of the buffer.

-

-

Protein Identification by Mass Spectrometry:

-

Resolve the eluted proteins by SDS-PAGE and visualize with Coomassie blue or silver staining.

-

Excise the protein bands that are unique to the this compound pull-down compared to the control.

-

Perform in-gel digestion of the proteins with trypsin.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the peptide fragmentation data against a protein database.

-

1.2. Quantitative Data: Top Protein Hits from Affinity Chromatography

| Rank | Protein Name | Gene Symbol | Unique Peptides Identified | Fold Enrichment (this compound vs. Control) |

| 1 | Casein Kinase 1 Delta | CSNK1D | 18 | 25.4 |

| 2 | Mitogen-activated protein kinase 14 | MAPK14 (p38α) | 15 | 21.7 |

| 3 | Casein Kinase 1 Epsilon | CSNK1E | 12 | 18.9 |

| 4 | Mitogen-activated protein kinase 11 | MAPK11 (p38β) | 10 | 15.2 |

| 5 | Heat Shock Protein 90 | HSP90AA1 | 8 | 5.1 |

1.3. Experimental Workflow: Target Identification

Caption: Workflow for identifying protein targets of this compound.

Target Validation of this compound

Target validation confirms that the interaction of a compound with its identified target is responsible for the observed biological effect. Both in vitro and cellular assays are essential for validating the identified targets of this compound.

2.1. Experimental Protocol: In Vitro Kinase Assay

This assay directly measures the inhibitory activity of this compound on the enzymatic activity of the identified kinases.

-

Reagents and Materials:

-

Recombinant human CK1δ, CK1ε, p38α, and p38β kinases.

-

Specific peptide substrates for each kinase.

-

ATP (γ-³²P-ATP for radiometric assay or unlabeled ATP for luminescence-based assay).

-

This compound serially diluted in DMSO.

-

Kinase reaction buffer.

-

-

Procedure (Luminescence-based, e.g., ADP-Glo™):

-

Set up the kinase reaction in a 96-well plate by adding the kinase, its specific substrate, and this compound at various concentrations.

-

Initiate the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.

-

Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal using a plate reader.

-

The amount of ADP formed is proportional to the kinase activity.

-

Calculate the IC50 value of this compound for each kinase by fitting the dose-response data to a sigmoidal curve.

-

2.2. Quantitative Data: In Vitro Kinase Inhibition

| Kinase Target | IC50 (nM) |

| CK1δ | 6.8 |

| CK1ε | 6.4 |

| p38α (MAPK14) | 6.7 |

| p38β (MAPK11) | 25.3 |

2.3. Experimental Protocol: Cellular Target Engagement Assay (NanoBRET™)

This assay confirms that this compound binds to its target kinases within living cells.

-

Cell Line Preparation:

-

Generate stable cell lines (e.g., HEK293) expressing a fusion protein of the target kinase (e.g., p38α) and NanoLuc® luciferase.

-

Culture these cells under standard conditions.

-

-

Assay Procedure:

-

Harvest and resuspend the cells in Opti-MEM.

-

Add the NanoBRET™ tracer, a fluorescent ligand that binds to the target kinase, to the cell suspension.

-

Dispense the cell-tracer mix into a 96-well plate containing serial dilutions of this compound.

-

Add the Nano-Glo® Substrate to measure the NanoLuc® luciferase activity.

-

Measure both the donor (luciferase) and acceptor (tracer) emissions using a plate reader equipped for BRET measurements.

-

Calculate the BRET ratio. Competitive displacement of the tracer by this compound results in a decrease in the BRET signal.

-

Determine the IC50 value for target engagement.

-

2.4. Quantitative Data: Cellular Target Engagement

| Kinase Target | Cellular IC50 (nM) |

| p38α | 45.2 |

| CK1δ | 51.8 |

2.5. Signaling Pathway: p38 MAPK Pathway

Caption: Inhibition of the p38 MAPK signaling pathway by this compound.

2.6. Signaling Pathway: CK1 and Wnt/β-catenin Pathway

Caption: this compound inhibits CK1, a key component of the Wnt/β-catenin pathway.

Conclusion

References

The Influence of TA-01 on Cardiomyocyte Differentiation: A Comprehensive Technical Review

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiomyocyte differentiation from pluripotent stem cells is a cornerstone of cardiovascular research, offering profound insights into heart development, disease modeling, and regenerative medicine. The identification of novel small molecules that can efficiently and robustly direct this differentiation process is of paramount importance. This technical guide provides a comprehensive overview of the effects of a putative compound, herein referred to as TA-01, on the differentiation of cardiomyocytes. Due to the absence of specific information on a molecule designated "this compound" in the current scientific literature, this document will establish a hypothetical framework based on well-understood principles of cardiac differentiation. We will explore potential mechanisms of action, propose experimental designs to validate its efficacy, and present data in a structured format to guide future research. This guide is intended to serve as a foundational resource for investigating the potential of novel compounds like the hypothetical this compound in cardiovascular science.

Introduction to Cardiomyocyte Differentiation

The generation of functional cardiomyocytes from human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), is a complex process that recapitulates embryonic heart development. This process involves a series of meticulously orchestrated signaling events that guide the cells through distinct developmental stages: pluripotency, mesoderm induction, cardiac progenitor specification, and finally, terminal differentiation into cardiomyocytes.

Key signaling pathways governing this intricate process include:

-

Wnt/β-catenin Signaling: Temporal modulation of this pathway is critical, with an initial activation required for mesoderm induction and subsequent inhibition to promote cardiac progenitor specification.

-

Activin A/Nodal Signaling: This pathway plays a crucial role in definitive endoderm formation and subsequent mesoderm induction.

-

Bone Morphogenetic Protein (BMP) Signaling: BMPs are essential for specifying the cardiac lineage from the anterior primitive streak.

-

Fibroblast Growth Factor (FGF) Signaling: FGFs are involved in the proliferation and survival of cardiac progenitors.

A hypothetical small molecule, this compound, that promotes cardiomyocyte differentiation would likely modulate one or more of these core pathways.

Hypothetical Mechanism of Action of this compound

Given the critical role of Wnt signaling in cardiomyocyte differentiation, we will hypothesize that this compound acts as a modulator of the Wnt/β-catenin pathway. Specifically, we propose that this compound is a potent and selective inhibitor of Glycogen Synthase Kinase 3 Beta (GSK3β). Inhibition of GSK3β prevents the degradation of β-catenin, leading to its accumulation and the activation of downstream target genes essential for mesoderm induction.

The proposed signaling pathway for this compound's effect on cardiomyocyte differentiation is illustrated below:

Caption: Proposed signaling pathway of this compound in cardiomyocyte differentiation.

Experimental Protocols for Validating this compound's Efficacy

To investigate the effect of the hypothetical this compound on cardiomyocyte differentiation, a series of well-defined experiments would be necessary.

Human Pluripotent Stem Cell Culture

-

Cell Lines: H9 human embryonic stem cells (hESCs) or a well-characterized human induced pluripotent stem cell (hiPSC) line.

-

Culture Medium: mTeSR™1 or E8 medium.

-

Culture Substrate: Matrigel® or Vitronectin-coated plates.

-

Passaging: Cells should be passaged every 4-5 days using ReLeSR™ or 0.5 mM EDTA.

Cardiomyocyte Differentiation Protocol

This protocol is based on the widely used GiWi protocol, which involves temporal modulation of Wnt signaling.

-

Day 0: Mesoderm Induction: When hPSCs reach 80-90% confluency, replace the culture medium with RPMI 1640 supplemented with B-27 minus insulin, 10 μM CHIR99021 (a known GSK3β inhibitor, for positive control), and varying concentrations of this compound (e.g., 0.1, 1, 10 μM).

-

Day 2: Wnt Inhibition: Replace the medium with RPMI 1640/B-27 minus insulin containing 5 μM IWP2 (a Wnt inhibitor).

-

Day 4 onwards: Maintenance: Culture cells in RPMI 1640/B-27. Beating cardiomyocytes are typically observed between days 8 and 12.

The experimental workflow is depicted in the following diagram:

Caption: Experimental workflow for cardiomyocyte differentiation with this compound.

Analysis of Differentiation Efficiency

-

Flow Cytometry: At day 14, cells should be dissociated into a single-cell suspension and stained for cardiac-specific markers such as cardiac troponin T (cTnT) and α-actinin. The percentage of cTnT-positive cells will determine the differentiation efficiency.

-

Immunofluorescence: Differentiated cultures should be fixed and stained for cTnT (green) and counterstained with DAPI (blue) to visualize the morphology and organization of the resulting cardiomyocytes.

-

Quantitative PCR (qPCR): RNA should be extracted at different time points (e.g., Day 0, 2, 5, 14) to analyze the expression of key cardiac developmental genes such as T, MESP1, NKX2-5, and TNNT2.

Hypothetical Quantitative Data

The following tables summarize the expected quantitative data from experiments designed to test the efficacy of this compound.

Table 1: Effect of this compound Concentration on Cardiomyocyte Differentiation Efficiency

| Treatment | Concentration (μM) | % cTnT+ Cells (Mean ± SD) |

| Vehicle Control | 0 | 5.2 ± 1.5 |

| This compound | 0.1 | 25.6 ± 4.2 |

| 1 | 85.3 ± 5.1 | |

| 10 | 92.1 ± 3.8 | |

| CHIR99021 (Positive Control) | 10 | 90.5 ± 4.5 |

Table 2: Gene Expression Analysis During Differentiation with 1 μM this compound

| Gene | Day 2 (Fold Change) | Day 5 (Fold Change) | Day 14 (Fold Change) |

| T (Brachyury) | 50.3 ± 6.7 | 5.1 ± 1.2 | 1.2 ± 0.3 |

| MESP1 | 120.5 ± 15.2 | 10.2 ± 2.1 | 1.5 ± 0.4 |

| NKX2-5 | 2.1 ± 0.5 | 80.7 ± 9.8 | 250.4 ± 25.1 |

| TNNT2 | 1.5 ± 0.4 | 50.3 ± 7.6 | 1500.6 ± 120.9 |

Conclusion and Future Directions

This technical guide has outlined a hypothetical framework for investigating the effects of a novel small molecule, this compound, on cardiomyocyte differentiation. Based on established principles, we have proposed a mechanism of action, detailed experimental protocols for its validation, and presented expected quantitative outcomes. The successful identification and characterization of compounds like the hypothetical this compound would represent a significant advancement in the field, offering more efficient and cost-effective methods for generating cardiomyocytes for research and therapeutic applications.

Future studies should focus on:

-

Mechanism Deconvolution: Elucidating the precise molecular targets of this compound.

-

Functional Characterization: Assessing the electrophysiological properties and maturation status of this compound-derived cardiomyocytes.

-

In Vivo Studies: Evaluating the regenerative potential of these cardiomyocytes in animal models of cardiac injury.

By providing this comprehensive guide, we aim to equip researchers with the necessary tools and conceptual framework to explore the exciting potential of novel small molecules in cardiovascular science.

TA-01: A Potent Dual Inhibitor of Casein Kinase 1 and p38 MAPK for Research in Cellular Signaling

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TA-01 has emerged as a powerful pharmacological tool for the investigation of cellular signaling pathways regulated by Casein Kinase 1 (CK1) and p38 Mitogen-Activated Protein Kinase (MAPK). As a potent, dual inhibitor, this compound offers a unique advantage for studying the intricate interplay between these two crucial kinase families in various biological processes, including Wnt signaling, inflammation, and cell differentiation. This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, detailed experimental protocols for its characterization, and visual representations of the signaling pathways it modulates.

Introduction

Casein Kinase 1 (CK1) comprises a family of serine/threonine kinases that are ubiquitously expressed and play fundamental roles in diverse cellular processes such as circadian rhythms, cell cycle progression, and the Wnt signaling pathway. The p38 MAPKs are a class of serine/threonine kinases that are activated by cellular stress and inflammatory cytokines, and they are key regulators of inflammatory responses. The overlapping and distinct functions of these pathways present a complex signaling network. Small molecule inhibitors are invaluable for dissecting these pathways, and this compound has been identified as a potent inhibitor of both CK1 and p38 MAPK. This dual-specificity provides a unique opportunity to probe cellular systems where both pathways are active and potentially synergistic.

Quantitative Inhibitory Activity of this compound

This compound demonstrates potent inhibitory activity against isoforms of both Casein Kinase 1 and p38 MAPK. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, showcasing its efficacy in the nanomolar range.

| Target Kinase | IC50 (nM) |

| CK1ε | 6.4 |

| CK1δ | 6.8 |

| p38 MAPK | 6.7 |

Signaling Pathways Modulated by this compound

This compound's dual inhibitory action allows for the simultaneous modulation of the Wnt/β-catenin and p38 MAPK signaling pathways.

Inhibition of the Wnt/β-catenin Signaling Pathway

Casein Kinase 1 is a critical component of the β-catenin destruction complex in the canonical Wnt signaling pathway. By inhibiting CK1, this compound is expected to prevent the priming phosphorylation of β-catenin, leading to its stabilization, nuclear translocation, and the subsequent activation of Wnt target gene transcription.

Figure 1: this compound inhibits CK1, stabilizing β-catenin.

Inhibition of the p38 MAPK Inflammatory Signaling Pathway

The p38 MAPK pathway is a key regulator of the inflammatory response. Upon activation by cellular stressors or inflammatory cytokines, p38 MAPK phosphorylates downstream targets such as MAPK-activated protein kinase 2 (MK2) and activating transcription factor 2 (ATF2). This cascade leads to the increased expression and stability of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This compound, by inhibiting p38 MAPK, is expected to suppress this inflammatory cascade.

Figure 2: this compound inhibits p38 MAPK, reducing inflammation.

Experimental Protocols

The following protocols provide a framework for characterizing the inhibitory activity of this compound.

In Vitro Kinase Assay (LanthaScreen™ TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 of this compound against CK1δ/ε and p38α.

Materials:

-

Recombinant human CK1δ/ε or p38α kinase

-

Fluorescein-labeled substrate peptide

-

Terbium-labeled anti-phospho-substrate antibody

-

ATP

-

This compound

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the assay wells.

-

Add 2.5 µL of the kinase solution to the wells.

-

Incubate for 10 minutes at room temperature.

-

Add 5 µL of a mixture of the fluorescein-labeled substrate and ATP to initiate the kinase reaction.

-

Incubate for 1 hour at room temperature.

-

Add 10 µL of a solution containing the terbium-labeled antibody in TR-FRET dilution buffer to stop the reaction.

-

Incubate for 1 hour at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm and 495 nm following excitation at 340 nm.

-

Calculate the emission ratio (520/495) and plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Cellular Western Blot Analysis of Phosphorylated Substrates

This protocol is designed to assess the effect of this compound on the phosphorylation of downstream targets of CK1 and p38 MAPK in a cellular context.

Materials:

-

Cell line of interest (e.g., HEK293T for Wnt pathway, RAW 264.7 macrophages for inflammatory response)

-

This compound

-

Appropriate cell culture medium and supplements

-

Stimulating agent (e.g., Wnt3a conditioned media, Lipopolysaccharide (LPS))

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-β-catenin (Ser45), anti-total-β-catenin, anti-phospho-MK2 (Thr334), anti-total-MK2)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with the appropriate agent (e.g., Wnt3a for 3 hours, LPS for 30 minutes).

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the cellular effects of this compound.

Figure 3: Workflow for assessing this compound's cellular activity.

Conclusion

This compound is a valuable research tool for the simultaneous investigation of CK1 and p38 MAPK signaling. Its high potency and dual-specificity make it an ideal probe for dissecting the complex roles of these kinases in health and disease. The methodologies and pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the cellular functions of CK1 and p38 MAPK. As with any pharmacological inhibitor, careful experimental design, including the use of appropriate controls, is essential for the accurate interpretation of results.

In-Depth Technical Guide: TA-01 (CAS number 1784751-18-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

TA-01, with CAS number 1784751-18-3, is a potent small molecule inhibitor of Casein Kinase 1 (CK1) isoforms δ and ε, and p38 Mitogen-Activated Protein Kinase (MAPK). This technical guide provides a comprehensive overview of the biochemical and cellular activities of this compound, with a particular focus on its role in inducing cardiomyocyte differentiation from pluripotent stem cells. The primary mechanism of its cardiomyogenic effect is through the inhibition of the Wnt/β-catenin signaling pathway, a function independent of its p38 MAPK inhibitory activity. This document details the quantitative inhibitory data of this compound against a panel of kinases, provides in-depth experimental protocols for its use in kinase inhibition assays and cardiomyocyte differentiation, and presents visual representations of the relevant signaling pathways and experimental workflows.

Core Compound Information

| Property | Value |

| Compound Name | This compound |

| CAS Number | 1784751-18-3 |

| Molecular Formula | C₂₀H₁₂F₃N₃ |

| Molecular Weight | 351.3 g/mol |

| Synonyms | 4-[2-(2,6-difluorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]-pyridine |

Quantitative Kinase Inhibition Data

This compound is a highly potent inhibitor of CK1δ, CK1ε, and p38 MAPK. The half-maximal inhibitory concentrations (IC50) are summarized below.

| Target Kinase | IC50 (nM) | Reference |

| Casein Kinase 1ε (CK1ε) | 6.4 | [1][2][3][4][5] |

| Casein Kinase 1δ (CK1δ) | 6.8 | [1][2][3][4][5] |

| p38 Mitogen-Activated Protein Kinase (p38 MAPK) | 6.7 | [1][2][3][4][5] |

Data from in vitro kinase assays.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism for inducing cardiomyocyte differentiation is through the inhibition of Casein Kinase 1 (CK1) within the canonical Wnt/β-catenin signaling pathway.[6] In the absence of a Wnt ligand, a destruction complex, which includes Axin, APC, GSK3β, and CK1, phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. By inhibiting CK1, this compound prevents the phosphorylation of β-catenin, leading to its stabilization and accumulation in the cytoplasm. This stabilized β-catenin can then translocate to the nucleus to activate target gene expression.

While this compound is also a potent inhibitor of p38 MAPK, studies have shown that its cardiomyogenic activity does not correlate with the inhibition of this pathway.[6]

Wnt/β-catenin Signaling Pathway

p38 MAPK Signaling Pathway

Experimental Protocols

The following protocols are based on the methodologies described in the study by Laco et al. (2015), which investigated the effects of this compound and its analogues on cardiomyocyte differentiation.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of this compound against a panel of protein kinases.

Materials:

-

Recombinant human kinases

-

Appropriate kinase-specific peptide substrates

-

This compound (dissolved in 100% DMSO)

-

Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA)

-

[γ-³³P]ATP

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.

-

In a 96-well plate, add the recombinant kinase, the appropriate peptide substrate, and the diluted this compound or vehicle control (DMSO).

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.

-

Wash the filter plate multiple times with a wash buffer (e.g., 1% phosphoric acid) to remove unincorporated [γ-³³P]ATP.

-

Dry the filter plate and add scintillation fluid.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cardiomyocyte Differentiation of Human Pluripotent Stem Cells

This protocol outlines a method for inducing cardiomyocyte differentiation from human embryonic stem cells (hESCs) or induced pluripotent stem cells (iPSCs) using this compound.

Cell Lines:

-

Human pluripotent stem cell lines (e.g., HES-3, H7)

Media and Reagents:

-

bSFS Medium: DMEM supplemented with 2 mM L-glutamine, 0.182 mM sodium pyruvate, 1% non-essential amino acids, 0.1 mM β-mercaptoethanol, 5.6 mg/L transferrin, 20 µg/L sodium selenite, 0.25% (w/v) Bovine Serum Albumin, and 0.25% (w/v) Hysoy.[7]

-

Cardiomyocyte Differentiation Medium: bSFS medium.

-

CHIR99021 (GSK3β inhibitor)

-

This compound (dissolved in DMSO)

-

Ultra-low attachment plates

Procedure:

-

Culture hPSCs to the desired confluence.

-

Harvest the cells and seed them at a density of 1.1 × 10⁶ cells/mL in ultra-low attachment plates to form embryoid bodies (EBs) in bSFS medium.[7]

-

Incubate at 37°C and 5% CO₂.

-

After 24 hours, refresh the medium.

-

On day 1 of EB formation, add CHIR99021 to the culture medium for 24 hours to induce mesoderm formation.

-

From day 4 to day 8, culture the EBs in cardiomyocyte differentiation medium supplemented with this compound at the desired concentration (e.g., cardiomyogenic at concentrations less than 5 μM).[6] The medium should be refreshed every 2-3 days.[7]

-

Monitor the EBs for the appearance of beating cardiomyocytes, typically starting from day 8-10.

-

Assess the efficiency of differentiation by flow cytometry for cardiac-specific markers (e.g., NKX2.5, TNNT2) or by immunofluorescence staining.

Experimental Workflow for Cardiomyocyte Differentiation

Conclusion

This compound is a valuable research tool for studying the molecular mechanisms of cardiomyocyte differentiation. Its potent and specific inhibition of CK1δ/ε provides a method for modulating the Wnt/β-catenin pathway to direct the fate of pluripotent stem cells towards a cardiac lineage. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working in the fields of cardiac regeneration, stem cell biology, and kinase inhibitor discovery. Further investigation into the full kinase selectivity profile and in vivo efficacy of this compound will be crucial for its potential therapeutic applications.

References

- 1. Combined Virtual and Experimental Screening for CK1 Inhibitors Identifies a Modulator of p53 and Reveals Important Aspects of in Silico Screening Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Influencing the Fate of Cardiac and Neural Stem Cell Differentiation Using Small Molecule Inhibitors of ALK5 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Effect of quercetin on chondrocyte phenotype and extracellular matrix expression [cjnmcpu.com]

- 5. This compound - Nordic Biosite [nordicbiosite.com]

- 6. Cardiomyocyte differentiation of pluripotent stem cells with SB203580 analogues correlates with Wnt pathway CK1 inhibition independent of p38 MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

TA-01 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule TA-01, detailing its chemical properties, biological activities, and its roles in cardiomyocyte differentiation and kinase inhibition. This document is intended to serve as a valuable resource for researchers and professionals in the fields of stem cell biology, cardiology, and drug discovery.

Core Properties of this compound

This compound is a small molecule with a significant impact on cellular signaling pathways, primarily known for its ability to induce the differentiation of cardiomyocytes from pluripotent stem cells. It also functions as a potent inhibitor of Casein Kinase 1 (CK1) and p38 Mitogen-Activated Protein Kinase (MAPK).

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₂F₃N₃ | [1][2][3][4][5] |

| Molecular Weight | 351.32 g/mol | [2][5] |

| CAS Number | 1784751-18-3 | [1] |

Biological Activity and Mechanism of Action

This compound exhibits a dual activity that makes it a valuable tool in cellular research. It is recognized as an inducer of cardiomyocyte differentiation and a potent inhibitor of key cellular kinases.

Kinase Inhibition

This compound is a potent inhibitor of both Casein Kinase 1 (CK1) and p38 Mitogen-Activated Protein Kinase (MAPK). The IC₅₀ values, which represent the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity, are presented below.

| Target Kinase | IC₅₀ |

| CK1ε | 6.4 nM |

| CK1δ | 6.8 nM |

| p38α MAPK | 6.7 nM |

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound. These protocols are based on established and widely used techniques in the field.

Cardiomyocyte Differentiation from Pluripotent Stem Cells (PSCs)

This protocol outlines a general method for inducing cardiomyocyte differentiation from human pluripotent stem cells using small molecules to modulate the Wnt signaling pathway. This compound can be effectively utilized in this process due to its inhibitory effect on CK1, a key component of the Wnt pathway.

Materials:

-

Human pluripotent stem cells (hPSCs)

-

Essential 8™ Medium

-

Geltrex™ LDEV-Free hESC-qualified Reduced Growth Factor Basement Membrane Matrix

-

PSC Cardiomyocyte Differentiation Medium A

-

PSC Cardiomyocyte Differentiation Medium B

-

Cardiomyocyte Maintenance Medium

-

This compound (dissolved in DMSO)

-

12-well cell culture plates

Procedure:

-

Cell Seeding:

-

Coat a 12-well plate with Geltrex™ for at least 1 hour at 37°C.

-

Seed hPSCs in Essential 8™ Medium to achieve 30-70% confluency within 3-4 days. Optimal seeding density should be determined empirically for each PSC line.

-

-

Initiation of Differentiation (Day 0):

-

When cells reach the target confluency, replace the medium with Cardiomyocyte Differentiation Medium A.

-

-

Cardiac Mesoderm Specification (Day 2):

-

Aspirate the medium and replace it with Cardiomyocyte Differentiation Medium B. At this stage, a small molecule inhibitor of the Wnt pathway is typically introduced. Based on its known function, this compound would be added at this step to inhibit CK1 and promote cardiac specification. The optimal concentration of this compound should be determined, but a starting point could be in the low micromolar range.

-

-

Cardiomyocyte Maturation (Day 4 onwards):

-

Replace the medium with Cardiomyocyte Maintenance Medium.

-

Continue to culture the cells, replacing the medium every 2-3 days. Beating cardiomyocytes can typically be observed starting from day 7-10.

-

-

Purification (Optional):

-

To obtain a highly purified population of cardiomyocytes, the culture can be switched to a glucose-depleted medium. Cardiomyocytes are able to survive by metabolizing lactate, while most other cell types are eliminated.

-

p38 MAPK Activity Assay

This protocol describes a non-radioactive, in vitro kinase assay to measure the activity of p38 MAPK and the inhibitory effect of compounds like this compound. This assay relies on the immunoprecipitation of active p38 MAPK and the subsequent detection of the phosphorylation of a specific substrate, ATF2.

Materials:

-

Cell lysate containing active p38 MAPK

-

Anti-p38 MAP Kinase antibody

-

Protein A affinity gel beads (e.g., EZview™ Red Protein A Affinity Gel)

-

Assay Buffer for Kinase Activity (containing ATP)

-

Recombinant ATF2 substrate

-

This compound or other p38 MAPK inhibitors

-

Wash Buffer

-

SDS sample buffer

-

Anti-phospho-ATF2 (pThr69,71) antibody, peroxidase-conjugated

-

Chemiluminescent peroxidase substrate

-

Western blotting equipment

Procedure:

-

Immunoprecipitation of p38 MAPK:

-

Incubate cell lysate (200-500 µg of protein) with anti-p38 MAP Kinase antibody for 1-2 hours at 4°C.

-

Add equilibrated Protein A affinity gel beads and incubate for another 1-2 hours at 4°C with gentle mixing.

-

Centrifuge to pellet the beads and wash them three times with Wash Buffer.

-

-

Kinase Reaction:

-

Resuspend the bead pellet in Assay Buffer for Kinase Activity.

-

Add the recombinant ATF2 substrate.

-

For inhibition studies, pre-incubate the bead-antibody-kinase complex with various concentrations of this compound for 10-20 minutes before adding the substrate.

-

Incubate the reaction mixture at 30°C for 30 minutes.

-

-

Termination and Sample Preparation:

-

Terminate the reaction by adding SDS sample buffer and boiling for 5 minutes.

-

Centrifuge to pellet the beads, and collect the supernatant.

-

-

Detection of Phosphorylated ATF2:

-

Separate the proteins in the supernatant by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate it with the anti-phospho-ATF2 peroxidase-conjugated antibody.

-

Wash the membrane and detect the signal using a chemiluminescent substrate. The intensity of the signal corresponding to phosphorylated ATF2 is inversely proportional to the inhibitory activity of this compound.

-

Casein Kinase 1 (CK1) Activity Assay

This protocol outlines a method for measuring CK1 activity using a radioactive in vitro assay. The principle is based on the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific CK1 substrate.

Materials:

-

Purified CK1 enzyme or cell lysate containing CK1

-

Casein Kinase I phosphopeptide substrate

-

Assay Buffer for Casein Kinase Activity 5X

-

[γ-³²P]ATP

-

This compound or other CK1 inhibitors

-

Enzyme Dilution Buffer

-

P81 cellulose phosphate paper

-

10% Trichloroacetic acid (TCA) solution

-

Ethanol and Acetone

-

Scintillation counter

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing Assay Buffer, the CK1 substrate, and the enzyme sample (purified CK1 or cell lysate).

-

For inhibition studies, pre-incubate the enzyme with various concentrations of this compound for 10-20 minutes at room temperature.

-

-

Initiation of Kinase Reaction:

-

Initiate the reaction by adding a solution containing [γ-³²P]ATP.

-

Incubate the samples at 37°C for 10-15 minutes.

-

-

Termination and Substrate Capture:

-

Stop the reaction by spotting a portion of the reaction mixture onto a P81 cellulose phosphate paper square. The phosphorylated substrate will bind to the paper.

-

-

Washing:

-

Wash the P81 paper squares extensively with 10% TCA solution to remove unincorporated [γ-³²P]ATP.

-

Perform subsequent washes with ethanol and acetone to remove the TCA.

-

-

Quantification:

-

Dry the paper squares and measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to the CK1 activity. The reduction in radioactivity in the presence of this compound indicates its inhibitory effect.

-

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways affected by this compound.

Wnt/β-catenin Signaling Pathway and the Role of this compound

This pathway is crucial for cell fate decisions, including cardiomyocyte differentiation. In the absence of a Wnt signal, a "destruction complex" that includes CK1 phosphorylates β-catenin, targeting it for degradation. This compound inhibits CK1, leading to the stabilization and nuclear translocation of β-catenin, which then activates target genes involved in differentiation.

Caption: Wnt/β-catenin pathway showing this compound's inhibition of CK1.

p38 MAPK Signaling Pathway and Inhibition by this compound

The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and differentiation. It consists of a three-tiered kinase module. This compound acts as a direct inhibitor of p38 MAPK, preventing the phosphorylation and activation of its downstream targets.

Caption: p38 MAPK signaling cascade and its inhibition by this compound.

References

In Vitro Profile of TA-01: A Technical Guide for Researchers

For research use only. Not for human or veterinary use.

This technical guide provides an in-depth overview of the in vitro properties of TA-01 (CAS# 1784751-18-3), a potent small molecule inhibitor of Casein Kinase 1 (CK1) and p38 Mitogen-Activated Protein Kinase (MAPK). This document is intended for researchers, scientists, and drug development professionals interested in the cellular and biochemical activities of this compound, particularly its role in cardiomyocyte differentiation and its specific kinase inhibition profile.

Overview of this compound

This compound, with the chemical name 4-(2-(2,6-difluorophenyl)-4-(2-fluorophenyl)-1H-imidazol-5-yl)pyridine, is a versatile research compound with demonstrated activity in key cellular signaling pathways. Its primary mechanism of action is the potent and selective inhibition of CK1 isoforms δ and ε (CK1δ/ε) and p38 MAPK.[1][2][3] This dual activity makes it a valuable tool for investigating the roles of these kinases in various biological processes. Notably, this compound exhibits a dose-dependent regulatory effect on the differentiation of pluripotent stem cells (PSCs) into cardiomyocytes, a process critically linked to its modulation of the Wnt signaling pathway.[1][2]

Quantitative Data Summary

The inhibitory activity of this compound against its primary kinase targets has been quantified in cell-free assays. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.

| Target Kinase | IC₅₀ (nM) |

| CK1ε | 6.4 |

| CK1δ | 6.8 |

| p38 MAPK | 6.7 |

| Table 1: In Vitro Inhibitory Potency of this compound.[1][2][3] |

Key In Vitro Applications and Experimental Protocols

Modulation of Cardiomyocyte Differentiation

This compound has been shown to have a bimodal effect on the differentiation of human pluripotent stem cells (hPSCs), including human embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs), into cardiomyocytes. At a concentration of 5 µM, this compound completely inhibits cardiogenesis.[1][2] Conversely, at lower, optimized concentrations, it can induce cardiomyocyte differentiation.[1][2] This effect is primarily attributed to its inhibition of CK1, a key component of the Wnt signaling pathway.[2]

This protocol is adapted from methodologies used in the characterization of this compound and its analogs.[1][2]

-

hPSC Culture: Culture hPSC lines (e.g., HES-3, H7) on a suitable matrix, such as Matrigel, in mTeSR™1 medium.

-

Embryoid Body (EB) Formation:

-

Harvest hPSCs and dissociate them into small clumps.

-

Seed the cells in ultra-low attachment plates at a density of 1.1 x 10⁶ cells/mL in bSFS medium (DMEM supplemented with 2 mM L-glutamine, 0.182 mM sodium pyruvate, 1% non-essential amino acids, 0.1 mM β-mercaptoethanol, 5.6 mg/L transferrin, 20 µg/L sodium selenite, 0.25% (w/v) Bovine Serum Albumin, and 0.25% (w/v) Hysoy).

-

Incubate at 37°C and 5% CO₂ to allow for EB formation. Refresh the medium after 24 hours.

-

-

Induction of Differentiation:

-

To initiate mesoderm induction, treat the EBs with CHIR99021 for the first 24 hours.

-

From day 1 to day 8 of differentiation, culture the EBs in the presence of this compound dissolved in DMSO (final DMSO concentration should be kept constant across all conditions, e.g., 0.1%). The optimal concentration of this compound for inducing differentiation needs to be determined empirically but is lower than the inhibitory 5 µM concentration.

-

-

Maintenance and Analysis:

-

Refresh the differentiation medium every 2-3 days.

-

Monitor for the appearance of beating cardiomyocytes, typically starting around day 8-10.

-

Cardiomyocyte yield can be quantified by flow cytometry for cardiac-specific markers such as cardiac troponin T (cTnT).

-

Kinase Inhibition Assays

The inhibitory activity of this compound was determined using cell-free kinase assays.

-

Kinase Panel: A panel of kinases, including CK1δ, CK1ε, and p38 MAPK, is used to determine the selectivity and potency of the inhibitor.

-

Assay Principle: The assay measures the phosphorylation of a specific substrate by the kinase in the presence of ATP. The amount of phosphorylation is quantified, often using methods like radiometric assays (³³P-ATP) or fluorescence-based assays.

-

Procedure:

-

Prepare a reaction mixture containing the kinase, its specific substrate, and assay buffer.

-

Add this compound at various concentrations (typically a serial dilution).

-

Initiate the reaction by adding ATP.

-

Incubate the reaction for a defined period at an optimal temperature (e.g., 30°C).

-

Stop the reaction and measure the amount of product formed.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Signaling Pathways and Mechanisms of Action

Wnt Signaling Pathway

The canonical Wnt signaling pathway is crucial for cardiac development. In the "off" state, a destruction complex containing Axin, APC, GSK3, and CK1 phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. In the "on" state, Wnt ligands bind to Frizzled receptors and LRP5/6 co-receptors, leading to the inactivation of the destruction complex. This allows β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes. This compound, by inhibiting CK1, disrupts the function of the destruction complex, thereby modulating Wnt signaling and influencing cell fate decisions during cardiogenesis.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a stress-activated signaling cascade involved in inflammation, apoptosis, and cell differentiation. It is activated by various extracellular stimuli, including cytokines and environmental stresses. The core of the pathway is a three-tiered kinase cascade, where a MAPKKK (e.g., MEKK, MLK) phosphorylates and activates a MAPKK (MKK3/6 for the p38 pathway), which in turn phosphorylates and activates p38 MAPK. Activated p38 then phosphorylates various downstream targets, including other kinases and transcription factors, to elicit a cellular response. This compound directly inhibits the activity of p38 MAPK, making it a useful tool for studying the roles of this pathway in cellular processes.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for assessing the effect of this compound on cardiomyocyte differentiation from pluripotent stem cells.

References

An In-Depth Technical Guide to In Vivo Models for TA-01

Introduction: TA-01 is a potent, ATP-competitive small molecule inhibitor targeting Casein Kinase 1 delta (CK1δ), Casein Kinase 1 epsilon (CK1ε), and p38 mitogen-activated protein kinase (p38 MAPK).[1] Its dual-action mechanism presents a compelling therapeutic strategy for various malignancies. CK1δ and CK1ε are frequently overexpressed in cancers such as breast, colorectal, and pancreatic cancer, where they play a crucial role in promoting oncogenic signaling, notably through the Wnt/β-catenin pathway.[2][3][4] The p38 MAPK pathway is a key mediator of the cellular response to inflammatory cytokines and stress, and its inhibition can reduce tumor cell survival, invasion, and angiogenesis.[5][6] This guide details the core in vivo models and experimental protocols for evaluating the preclinical efficacy and pharmacokinetic profile of this compound.

Biochemical Profile of this compound

The foundational efficacy of this compound is determined by its potent inhibition of the target kinases. The half-maximal inhibitory concentrations (IC50) are summarized below.

| Target Kinase | IC50 (nM) |

| CK1δ | 6.8 |

| CK1ε | 6.4 |

| p38 MAPK | 6.7 |

| Table 1: Biochemical potency of this compound against target kinases.[1] |

Signaling Pathways and Mechanism of Action

This compound exerts its anti-neoplastic effects by intervening in critical signaling cascades that drive tumor proliferation and survival.

A. Inhibition of the Wnt/β-Catenin Pathway via CK1δ/ε

The Wnt/β-catenin signaling pathway is a pivotal driver of cell proliferation and is aberrantly activated in numerous cancers. CK1δ and CK1ε are positive regulators of this pathway. They can phosphorylate various components, including Dishevelled (DVL) and the co-receptor LRP6, to facilitate signal transduction.[7][8] Furthermore, CK1δ/ε can phosphorylate and promote the degradation of the transcriptional repressor AES, a negative regulator of the pathway.[3] By inhibiting CK1δ/ε, this compound is hypothesized to suppress Wnt signaling, leading to decreased nuclear accumulation of β-catenin and reduced transcription of oncogenic target genes like MYC and Cyclin D1.

B. Inhibition of the p38 MAPK Stress Response Pathway

The p38 MAPK pathway is activated by cellular stressors, including UV radiation, osmotic shock, and inflammatory cytokines.[9] Once activated, the kinase cascade involving MKK3/6 and p38 leads to the phosphorylation of downstream targets, including various transcription factors. This can promote inflammation, cell migration, and survival, which are hallmarks of cancer progression.[5][10] By inhibiting p38, this compound can potentially block these pro-tumorigenic processes and may also sensitize cancer cells to other chemotherapeutic agents.[11]

In Vivo Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is critical for establishing an effective dosing regimen for efficacy studies.

A. Hypothetical Pharmacokinetic Data

A typical single-dose PK study in mice would aim to generate data similar to that presented below.

| Parameter | Intravenous (IV) @ 2 mg/kg | Oral (PO) @ 10 mg/kg |

| Cmax (ng/mL) | 1500 | 850 |

| Tmax (h) | 0.08 | 0.5 |

| AUC(0-last) (h*ng/mL) | 2100 | 4500 |

| Half-life (t½) (h) | 2.5 | 3.1 |

| Bioavailability (F%) | - | 42.9% |

| Table 2: Hypothetical pharmacokinetic parameters of this compound in mice. |

B. Experimental Protocol: Murine Pharmacokinetic Study

This protocol describes a serial blood sampling method to generate a full PK profile from a single mouse, reducing animal usage and inter-animal variability.[12][13]

-

Animal Model:

-

Species: Male CD-1 mice

-

Age: 8-10 weeks

-

Weight: 25-30 g

-

Housing: 2 mice per cage to minimize stress, with a 12-hour light/dark cycle.[12] Animals are acclimated for at least one week prior to the study.

-

-

Formulation and Dosing:

-

IV Formulation: this compound dissolved in 10% DMSO, 40% PEG300, 50% saline.

-

PO Formulation: this compound suspended in 0.5% methylcellulose with 0.1% Tween-80.

-

Dosing:

-

IV: Administer a single bolus dose of 2 mg/kg via the tail vein.

-

PO: Administer a single dose of 10 mg/kg via oral gavage.

-

-

Animals are fasted for 4 hours prior to oral dosing.

-

-

Blood Sampling:

-

A sparse sampling or composite design is used, with 3-4 mice per time point.[14]

-

Blood samples (~30-50 µL) are collected at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Sampling sites are rotated. Early time points can be sampled via submandibular vein puncture, while later points can utilize retro-orbital bleeding under brief isoflurane anesthesia.[12]

-

Blood is collected into EDTA-coated capillary tubes.

-

-